molecular formula C11H14FN B8713417 1-(4-Fluorophenyl)piperidine CAS No. 4280-36-8

1-(4-Fluorophenyl)piperidine

Cat. No. B8713417
CAS RN: 4280-36-8
M. Wt: 179.23 g/mol
InChI Key: KEZRLEQDBNGXKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(4-Fluorophenyl)piperidine” is an organic compound that belongs to the class of organic compounds known as 4-benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine .


Synthesis Analysis

The synthesis of piperidine derivatives, including “1-(4-Fluorophenyl)piperidine”, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of “1-(4-Fluorophenyl)piperidine” is C11H14FN . Its average mass is 179.234 Da and its monoisotopic mass is 179.111023 Da .

Safety and Hazards

Safety data for “1-(4-Fluorophenyl)piperidine” suggests avoiding dust formation, ingestion, and inhalation. It’s recommended to use personal protective equipment, ensure adequate ventilation, and keep containers tightly closed in a dry, cool, and well-ventilated place .

properties

CAS RN

4280-36-8

Product Name

1-(4-Fluorophenyl)piperidine

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

1-(4-fluorophenyl)piperidine

InChI

InChI=1S/C11H14FN/c12-10-4-6-11(7-5-10)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2

InChI Key

KEZRLEQDBNGXKA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.0 mmol of 4-chlorofluorobenzene, 2.4 mmol of piperidine, 2.8 mmol of potassium tert-butoxide, 0.4 mmol of lithium bromide, 1.0 mol-% (9.4 mg) of palladacycle (trans-di(μ-aceto)-bis[o[di-o-tolylphosphino)benzyl]dipalladium(II) in 10 ml of toluene are reacted according to the GWI to give 4-fluorophenylpiperidine and 3-fluorophenylpiperidine in the ratio 2:1 in 75% yield.
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
2.4 mmol
Type
reactant
Reaction Step One
Quantity
2.8 mmol
Type
reactant
Reaction Step One
Quantity
0.4 mmol
Type
reactant
Reaction Step One
[Compound]
Name
palladacycle
Quantity
9.4 mg
Type
reactant
Reaction Step One
[Compound]
Name
trans-di(μ-aceto)-bis[o[di-o-tolylphosphino)benzyl]dipalladium(II)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.